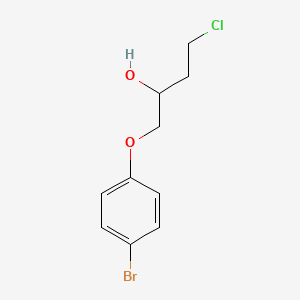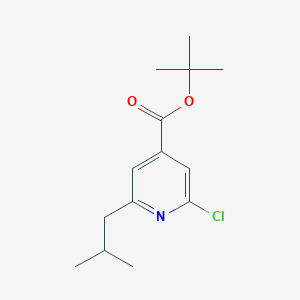
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester
描述
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of a chloro group, an isobutyl group, and a tert.-butyl ester functional group attached to the isonicotinic acid core. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester can be achieved through the Steglich esterification method. This method involves the reaction of 2-chloro-6-isobutylisonicotinic acid with tert.-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert.-butoxycarbonyl group into various organic compounds, making the process more versatile and efficient .
化学反应分析
Types of Reactions
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester undergoes several types of chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Transesterification: Exchange of ester groups between molecules.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used as catalysts.
Transesterification and Aminolysis: Phosphorus trichloride (PCl3) is used to mediate these reactions, converting the ester into an acid chloride intermediate, which then reacts with alcohols or amines.
Major Products Formed
Esterification: Formation of tert.-butyl esters.
Transesterification: Formation of new esters.
Aminolysis: Formation of amides.
科学研究应用
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group in carbohydrate chemistry.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of functional materials and agricultural chemicals.
作用机制
The mechanism of action of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester involves the formation of reactive intermediates, such as acid chlorides, which then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Similar Compounds
- 2-Chloroisonicotinic acid tert.-butyl ester
- 6-Isobutylisonicotinic acid tert.-butyl ester
- 2-Chloro-6-methylisonicotinic acid tert.-butyl ester
Uniqueness
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is unique due to the presence of both chloro and isobutyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and various industrial applications.
属性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC 名称 |
tert-butyl 2-chloro-6-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)6-11-7-10(8-12(15)16-11)13(17)18-14(3,4)5/h7-9H,6H2,1-5H3 |
InChI 键 |
PQDXIUNKKKDQLY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=CC(=C1)C(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
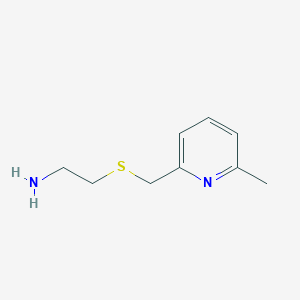
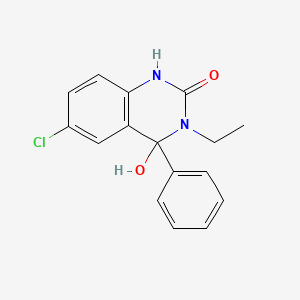
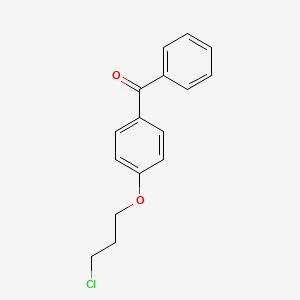
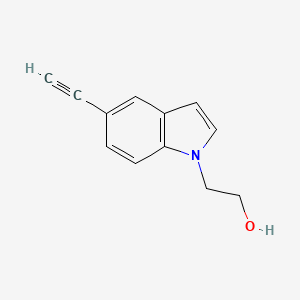
![(1R,4R)-5-Methyl-2-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8336928.png)
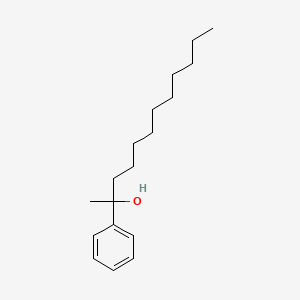
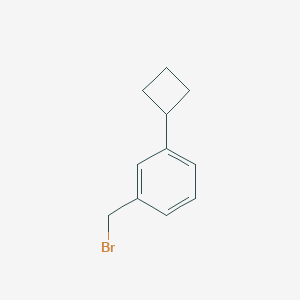
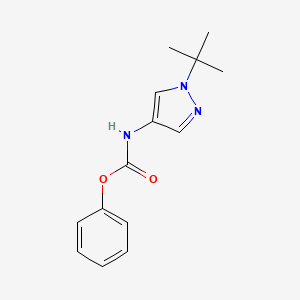
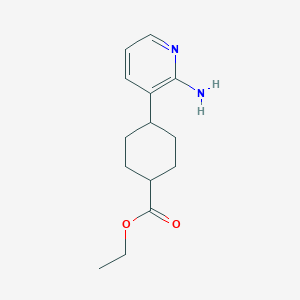
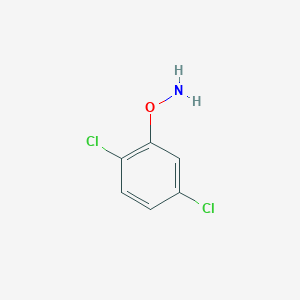
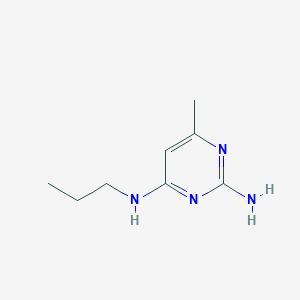
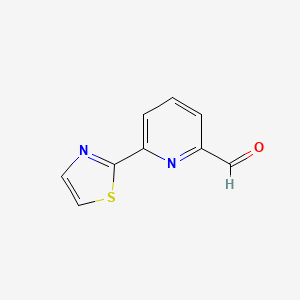
![[1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine](/img/structure/B8336993.png)
